molecular formula C14H12N2 B1330058 2-(O-tolyl)-1H-benzo[d]imidazole CAS No. 2963-64-6

2-(O-tolyl)-1H-benzo[d]imidazole

Cat. No. B1330058
CAS RN: 2963-64-6
M. Wt: 208.26 g/mol
InChI Key: XBXVUKKKEYEPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities, and are widely researched and applied by pharmaceutical companies for drug discovery .


Synthesis Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole and its derivatives exhibit diverse range of biological activities due in part to their similarities with many natural and synthetic molecules with known biological activities . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Scientific Research Applications

Comprehensive Analysis of 2-(O-tolyl)-1H-benzo[d]imidazole Applications:

Synthesis of Imidazole Derivatives

2-(O-tolyl)-1H-benzo[d]imidazole can be synthesized through a solvent-free procedure, which is an environment-friendly and efficient method. This process offers advantages such as high yields and mild reaction conditions, making it suitable for large-scale production .

Catalysis

Imidazole derivatives are known to act as catalysts in various chemical reactions. The compound may serve as a catalyst in organic synthesis, potentially improving reaction efficiency and selectivity .

Pharmaceutical Applications

Imidazole compounds have significant pharmaceutical importance. They can be used in the development of new medications, particularly as antifungal agents due to their metal complexing abilities .

Therapeutic Areas

Derivatives of imidazole have been applied in diverse therapeutic areas. While specific applications for 2-(O-tolyl)-1H-benzo[d]imidazole are not detailed, its structural similarity to other imidazoles suggests potential uses in therapies requiring heterocyclic compounds .

Asymmetric Catalysis

Imidazoles are also utilized as chiral auxiliaries and ligands in asymmetric catalysis, which is crucial for producing enantiomerically pure substances in pharmaceuticals .

Safety And Hazards

Imidazole is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

2-(2-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXVUKKKEYEPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183809
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(O-tolyl)-1H-benzo[d]imidazole

CAS RN

2963-64-6
Record name 2-(2-Methylphenyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2963-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-(o-tolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-(o-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(O-tolyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(O-tolyl)-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
2-(O-tolyl)-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
2-(O-tolyl)-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
2-(O-tolyl)-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
2-(O-tolyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.